molecular formula C20H21BrN4O2 B2993026 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone CAS No. 2380187-73-3

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone

Cat. No. B2993026
CAS RN: 2380187-73-3
M. Wt: 429.318
InChI Key: FRWYSGHNINMKOA-UHFFFAOYSA-N
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Description

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the activity of protein kinases, which are enzymes that play a key role in cell signaling pathways. The compound may also induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death.
Biochemical and Physiological Effects:
1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been shown to exhibit a number of biochemical and physiological effects. The compound has been found to inhibit the activity of various enzymes, including protein kinases and topoisomerases. It has also been shown to induce DNA damage and inhibit DNA synthesis. In addition, the compound has been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has several advantages for lab experiments. The compound is readily available and can be synthesized using relatively simple methods. It has also been extensively studied for its mechanism of action and biochemical and physiological effects. However, one limitation of the compound is that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone. One direction is to further investigate the compound's mechanism of action and its potential applications in the treatment of cancer and neurodegenerative diseases. Another direction is to explore the use of the compound in combination with other drugs to enhance its efficacy and reduce its cytotoxicity. Additionally, future studies may focus on developing new synthetic methods for the compound and its derivatives to improve its pharmacological properties.

Synthesis Methods

The synthesis of 1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromopyrimidine-2-carboxylic acid with piperidin-4-ol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 1-methylindole-3-carboxaldehyde to yield the final product.

Scientific Research Applications

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone has been studied for its potential applications in the field of medicinal chemistry. The compound has been found to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of human leukemia cells and induce apoptosis in cancer cells. In addition, the compound has been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[4-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4O2/c1-24-13-14(17-4-2-3-5-18(17)24)10-19(26)25-8-6-16(7-9-25)27-20-22-11-15(21)12-23-20/h2-5,11-13,16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWYSGHNINMKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)OC4=NC=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(1-methylindol-3-yl)ethanone

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